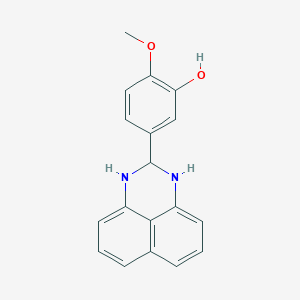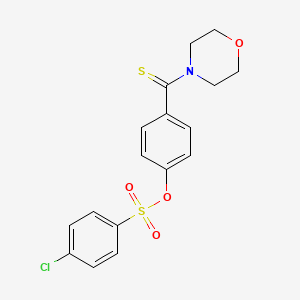![molecular formula C16H15Cl2NOS B4894741 2-chloro-N-{2-[(3-chlorobenzyl)thio]ethyl}benzamide](/img/structure/B4894741.png)
2-chloro-N-{2-[(3-chlorobenzyl)thio]ethyl}benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-chloro-N-{2-[(3-chlorobenzyl)thio]ethyl}benzamide, also known as CCT137690, is a small molecule inhibitor that has shown potential in cancer research. This compound has been found to inhibit the activity of the enzyme Aurora A kinase, which is involved in cell division. Inhibition of Aurora A kinase has been shown to induce cell cycle arrest and apoptosis in cancer cells, making this compound a promising candidate for cancer treatment.
Mecanismo De Acción
The mechanism of action of 2-chloro-N-{2-[(3-chlorobenzyl)thio]ethyl}benzamide involves the inhibition of Aurora A kinase, which is a key regulator of cell division. This enzyme is overexpressed in many types of cancer, and its inhibition can induce cell cycle arrest and apoptosis in cancer cells. 2-chloro-N-{2-[(3-chlorobenzyl)thio]ethyl}benzamide has been shown to bind to the ATP-binding site of Aurora A kinase, thereby preventing its activity and leading to cell death.
Biochemical and Physiological Effects:
2-chloro-N-{2-[(3-chlorobenzyl)thio]ethyl}benzamide has been shown to induce cell cycle arrest and apoptosis in cancer cells, as well as inhibit tumor growth in animal models. This compound has also been shown to have minimal toxicity in normal cells, making it a promising candidate for cancer treatment. Additionally, studies have shown that 2-chloro-N-{2-[(3-chlorobenzyl)thio]ethyl}benzamide can sensitize cancer cells to radiation therapy, further enhancing its potential as a cancer treatment.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-chloro-N-{2-[(3-chlorobenzyl)thio]ethyl}benzamide in lab experiments is its specificity for Aurora A kinase, which allows for targeted inhibition of this enzyme. Additionally, this compound has been shown to have minimal toxicity in normal cells, making it a safer option for cancer treatment. However, one limitation of using 2-chloro-N-{2-[(3-chlorobenzyl)thio]ethyl}benzamide is its limited solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings.
Direcciones Futuras
There are several potential future directions for research on 2-chloro-N-{2-[(3-chlorobenzyl)thio]ethyl}benzamide. One area of interest is the development of more potent and selective inhibitors of Aurora A kinase, which could enhance the efficacy of this compound in cancer treatment. Additionally, further studies are needed to fully understand the mechanism of action of 2-chloro-N-{2-[(3-chlorobenzyl)thio]ethyl}benzamide and its effects on cancer cells. Finally, there is potential for the use of 2-chloro-N-{2-[(3-chlorobenzyl)thio]ethyl}benzamide in combination with other cancer treatments, such as chemotherapy and radiation therapy, to enhance their efficacy.
Métodos De Síntesis
The synthesis of 2-chloro-N-{2-[(3-chlorobenzyl)thio]ethyl}benzamide involves several steps, starting with the reaction of 3-chlorobenzyl chloride with 2-mercaptoethylamine to form the thiol intermediate. This intermediate is then reacted with 2-chlorobenzoyl chloride to form the final product, 2-chloro-N-{2-[(3-chlorobenzyl)thio]ethyl}benzamide. The synthesis of this compound has been described in detail in several research papers, and the purity and identity of the compound have been confirmed using various analytical techniques.
Aplicaciones Científicas De Investigación
2-chloro-N-{2-[(3-chlorobenzyl)thio]ethyl}benzamide has been extensively studied in cancer research, with several studies demonstrating its efficacy in inhibiting the growth of cancer cells. In particular, this compound has been shown to be effective against triple-negative breast cancer, which is a particularly aggressive form of breast cancer that is difficult to treat. Other studies have also shown that 2-chloro-N-{2-[(3-chlorobenzyl)thio]ethyl}benzamide can inhibit the growth of prostate cancer cells and glioblastoma cells.
Propiedades
IUPAC Name |
2-chloro-N-[2-[(3-chlorophenyl)methylsulfanyl]ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15Cl2NOS/c17-13-5-3-4-12(10-13)11-21-9-8-19-16(20)14-6-1-2-7-15(14)18/h1-7,10H,8-9,11H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHZDNLGIOBOVPO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NCCSCC2=CC(=CC=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15Cl2NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-{2-[(3-chlorobenzyl)sulfanyl]ethyl}benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[5-(3-chloro-4-hydroxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-methylphenyl)acetamide](/img/structure/B4894679.png)
![N-[2-(1-cyclohexen-1-yl)ethyl]-1-(3-methylbenzyl)-4-piperidinecarboxamide](/img/structure/B4894685.png)

![4-chloro-N-[2-(1-methylcyclopropyl)phenyl]benzamide](/img/structure/B4894698.png)
![1-[(4-tert-butylcyclohexyl)oxy]-3-(1-piperidinyl)-2-propanol hydrochloride](/img/structure/B4894703.png)


![3-bromo-N-{2-[(2-chloro-6-nitrophenyl)amino]ethyl}benzamide](/img/structure/B4894719.png)
![2-fluoro-N-isobutyl-N-{[1-(2-methoxybenzyl)-4-piperidinyl]methyl}benzamide](/img/structure/B4894728.png)
![diethyl (1-{[(mesitylamino)carbonothioyl]amino}-1-methylpropyl)phosphonate](/img/structure/B4894729.png)
![2-(ethylthio)ethyl 4-[3-(benzyloxy)-4-methoxyphenyl]-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B4894747.png)

![4-hydroxy-2-[(4-hydroxycyclohexyl)methyl]butanohydrazide](/img/structure/B4894761.png)